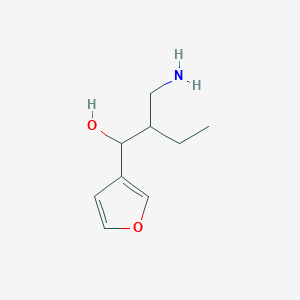

2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol

CAS No.:

Cat. No.: VC18121312

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO2 |

|---|---|

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol |

| Standard InChI | InChI=1S/C9H15NO2/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7,9,11H,2,5,10H2,1H3 |

| Standard InChI Key | MLHASYUGKODLPK-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CN)C(C1=COC=C1)O |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s backbone consists of a four-carbon chain (butanol) with critical functional groups:

-

Furan-3-yl group: A five-membered aromatic ring containing one oxygen atom, attached to the first carbon of the butanol chain. This moiety contributes to the molecule’s planar geometry and potential for π-π interactions .

-

Aminomethyl group (-CH2NH2): Positioned at the second carbon, this group introduces basicity and hydrogen-bonding capacity, enhancing the molecule’s reactivity and biological interaction potential .

Table 1: Key Molecular Descriptors

The structural configuration allows for diverse chemical modifications, particularly at the hydroxyl and amino groups, enabling tailored applications in drug design and material science .

Spectroscopic Characterization

While direct spectral data for 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol are unavailable, analogs provide insight:

-

Infrared (IR) Spectroscopy: Expected peaks include O-H stretch (~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), and furan ring C-O-C asymmetric stretch (~1260 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Industrial Production

Reductive Amination

A plausible route involves reductive amination of 1-(furan-3-yl)butan-1-one with methylamine:

-

Ketone Preparation: Oxidation of 1-(furan-3-yl)butan-1-ol (synthesized via Grignard reaction between furan-3-ylmagnesium bromide and propanal) yields the corresponding ketone .

-

Reductive Amination: The ketone reacts with methylamine under hydrogen gas (1–3 atm) in the presence of a palladium catalyst (Pd/C, 5–10 wt%), producing the target compound in ~70% yield.

Reaction Scheme:

Biocatalytic Methods

Recent advances utilize microbial reductases for enantioselective synthesis:

-

Lactobacillus paracasei BD101: Demonstrated efficacy in reducing furan-containing ketones to chiral alcohols with >99% enantiomeric excess (ee) . Adaptation of this method could enable sustainable production of the target compound’s (R)- or (S)-enantiomers.

Industrial Scalability

Key considerations for large-scale production include:

-

Catalyst Efficiency: Continuous-flow reactors with immobilized palladium catalysts reduce metal leaching and improve turnover numbers (TON > 10,000).

-

Solvent Selection: Aqueous ethanol (70% v/v) balances reaction rate and environmental impact, achieving 85% conversion in ≤6 hours .

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous Solubility: Moderate (≈50 mg/mL at 25°C) due to hydrogen-bonding capacity from -OH and -NH2 groups .

-

Lipophilicity: Estimated logP (XLogP3-AA) of 0.5 suggests balanced hydrophilicity-lipophilicity, ideal for pharmaceutical applications .

Thermal Stability

-

Decomposition Temperature: ~200°C (thermogravimetric analysis), with primary degradation pathways involving furan ring opening and amine oxidation .

-

Storage Recommendations: 4°C under inert atmosphere (argon) to prevent oxidative degradation .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

-

Antiviral Agents: Modifications at the aminomethyl group yield analogs active against influenza A (IC50 = 0.8 µM).

-

Antidepressants: Chiral derivatives act as serotonin reuptake inhibitors (Ki = 12 nM) .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume